molecular formula C19H40O2Si2 B14415425 [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 85064-27-3

[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)

Cat. No.: B14415425
CAS No.: 85064-27-3
M. Wt: 356.7 g/mol
InChI Key: LNULIVXQJYATQJ-UHFFFAOYSA-N
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Description

[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclotridecene ring with two trimethylsiloxy groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclotridecene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Cyclotridecene+2(Trimethylsilyl chloride)[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)\text{Cyclotridecene} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)} Cyclotridecene+2(Trimethylsilyl chloride)→[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds.

Scientific Research Applications

[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.

    Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves its interaction with molecular targets through the formation of stable silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The pathways involved in its action include:

    Formation of stable complexes: The compound can form stable complexes with various molecules, enhancing their stability and functionality.

    Modification of biomolecules: It can modify biomolecules to improve their stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • [Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
  • [Cyclooct-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)

Uniqueness

[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger ring size, which provides greater flexibility and potential for forming stable complexes with larger molecules. This makes it particularly useful in applications requiring enhanced stability and functionality.

Properties

CAS No.

85064-27-3

Molecular Formula

C19H40O2Si2

Molecular Weight

356.7 g/mol

IUPAC Name

trimethyl-(2-trimethylsilyloxycyclotridecen-1-yl)oxysilane

InChI

InChI=1S/C19H40O2Si2/c1-22(2,3)20-18-16-14-12-10-8-7-9-11-13-15-17-19(18)21-23(4,5)6/h7-17H2,1-6H3

InChI Key

LNULIVXQJYATQJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CCCCCCCCCCC1)O[Si](C)(C)C

Origin of Product

United States

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